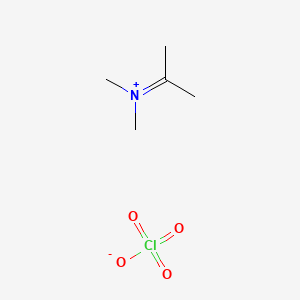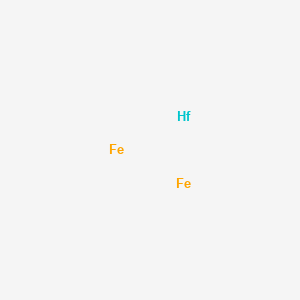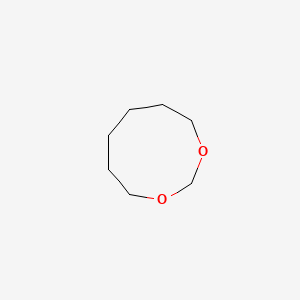
1,3-Dioxonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxonane is a heterocyclic organic compound with a six-membered ring containing two oxygen atoms at the 1 and 3 positions. It is a member of the dioxane family and is known for its stability and versatility in various chemical reactions.
Preparation Methods
1,3-Dioxonane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Industrial production methods often involve similar processes but on a larger scale, ensuring efficient water removal and high yields.
Chemical Reactions Analysis
1,3-Dioxonane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Deprotection: Deprotection of this compound can be performed by acid-catalyzed transacetalization in acetone or hydrolysis in aqueous acid.
Scientific Research Applications
1,3-Dioxonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxonane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical transformations. Its stability under various conditions makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
1,3-Dioxonane is similar to other dioxane compounds, such as 1,3-dioxolane and 1,4-dioxane . its six-membered ring structure provides greater stability compared to the five-membered ring of 1,3-dioxolane . Additionally, this compound’s unique properties make it more suitable for specific applications in polymer and pharmaceutical industries .
Similar Compounds
- 1,3-Dioxolane
- 1,4-Dioxane
- 1,2-Dioxolane
Properties
CAS No. |
6573-13-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1,3-dioxonane |
InChI |
InChI=1S/C7H14O2/c1-2-4-6-9-7-8-5-3-1/h1-7H2 |
InChI Key |
BQLZNUMAQHULJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


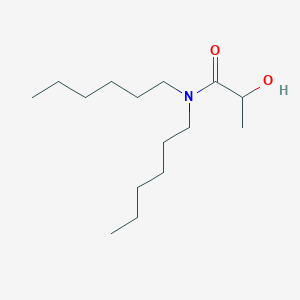
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
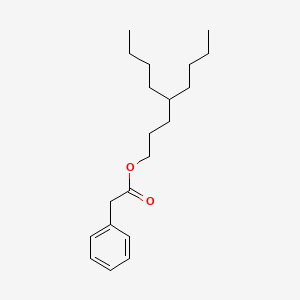
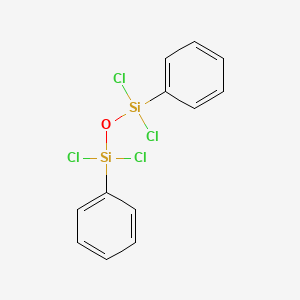
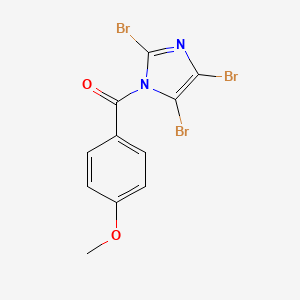
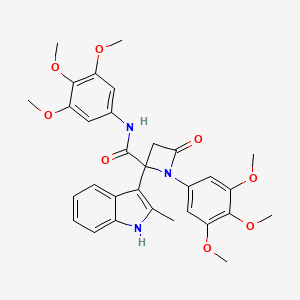
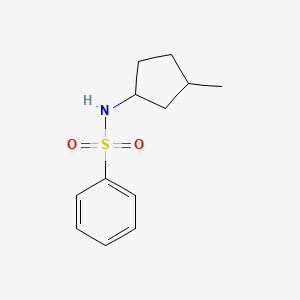
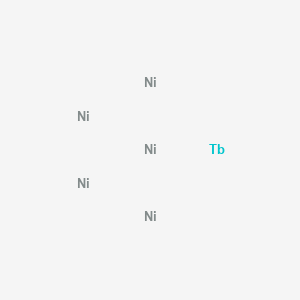
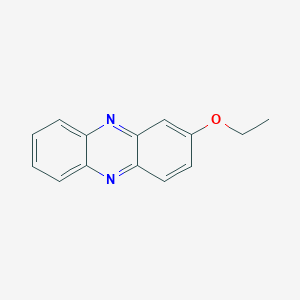

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
